[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid
Description
Properties
IUPAC Name |
(3-methyl-4-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-9-11(13(15)16)5-6-12(10)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQISZBYZLKCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The most widely reported method involves nucleophilic substitution between bromophenylboronic acid derivatives and piperidine-1-sulfonyl chloride. The reaction proceeds via attack of the piperidine nitrogen on the electrophilic sulfonyl chloride, followed by boronic acid group retention.
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Substrate Preparation : 4-Bromo-3-methylphenylboronic acid is synthesized via directed ortho-metalation (DoM) of 3-methylbromobenzene, followed by borylation.
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Sulfonylation : React with piperidine-1-sulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the title compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Temperature | 0°C → RT |
| Reaction Time | 12–24 hours |
| Purity (HPLC) | >95% |
Advantages :
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High functional group tolerance.
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Scalable to multi-gram quantities.
Limitations :
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Requires strict anhydrous conditions.
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Piperidine-1-sulfonyl chloride must be freshly distilled.
Suzuki-Miyaura Coupling-Based Approaches
Boronic Acid Retentive Coupling
An alternative route employs Suzuki-Miyaura cross-coupling to install the aryl boronic acid group after sulfonylation. This method is advantageous when handling sensitive boronic acids.
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Sulfonylation First : 4-Bromo-3-methylbenzenesulfonyl chloride reacts with piperidine in DCM/TEA.
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Borylation : The resultant 4-bromo-3-methyl-1-(piperidine-1-sulfonyl)benzene undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂.
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Acidic Hydrolysis : Treat with HCl to convert the pinacol boronate to boronic acid.
Optimized Conditions :
| Component | Quantity |
|---|---|
| Pd(dppf)Cl₂ | 5 mol% |
| B₂pin₂ | 1.5 equiv |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C |
Outcomes :
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Yield: 60–65% (two steps).
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Purity: 90–93% (requires recrystallization from ethanol/water).
Critical Notes :
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Palladium residues must be removed via activated charcoal treatment.
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Boronate intermediates are hygroscopic; storage under argon is essential.
One-Pot Sequential Functionalization
Integrated Sulfonylation-Borylation
Recent patents describe a one-pot method combining sulfonylation and borylation, reducing purification steps.
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Sulfonation : 4-Bromo-3-methylphenol reacts with piperidine-1-sulfonyl chloride in DCM/TEA.
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Borylation In Situ : Add B₂pin₂, Pd(OAc)₂, and KOAc directly to the reaction mixture.
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Acid Workup : Hydrolyze with 6M HCl to yield the boronic acid.
Performance Metrics :
| Metric | Result |
|---|---|
| Total Yield | 58–62% |
| Reaction Time | 18 hours |
| Pd Content (Final) | <10 ppm |
Benefits :
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Eliminates intermediate isolation.
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Suitable for high-throughput synthesis.
Drawbacks :
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Lower yield compared to stepwise methods.
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Requires precise stoichiometric control.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–72 | >95 | High | Moderate |
| Suzuki-Miyaura Coupling | 60–65 | 90–93 | Moderate | High |
| One-Pot Sequential | 58–62 | 85–88 | High | Low |
Key Insights :
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Nucleophilic substitution remains the most reliable for small-scale synthesis.
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One-pot methods favor industrial applications despite modest yields.
Challenges and Optimization Strategies
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, which is valuable in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Studies have shown that derivatives of this compound exhibit potent activity against colon cancer cells, with some analogs displaying IC50 values below 5 nM, indicating high efficacy in inhibiting cell growth . The presence of the piperidine moiety enhances selectivity and potency, particularly against specific genetic backgrounds of cancer cells.
2. Inhibition of Proteases
Research indicates that [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid derivatives can act as selective inhibitors of metalloproteinases, such as ADAMTS7. For instance, certain modifications to the compound have resulted in enhanced selectivity for ADAMTS7 over other related proteases, achieving a K_i value as low as 9 nM . This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes.
Synthetic Applications
1. Suzuki Coupling Reactions
Boronic acids are well-known reagents in Suzuki coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid can serve as a coupling partner in these reactions, facilitating the synthesis of complex molecules that are important in pharmaceutical chemistry .
2. Development of New Drug Candidates
The structural features of this compound enable the design and synthesis of new drug candidates targeting various biological pathways. The ability to modify the piperidine and sulfonyl groups allows chemists to create a library of compounds with tailored properties suitable for specific therapeutic applications .
Case Studies
Case Study 1: Colon Cancer Treatment
A series of studies focused on the antiproliferative properties of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid analogs showed promising results against colon cancer cell lines. One study reported that certain compounds achieved IC50 values as low as 30 pM against specific cell lines, demonstrating their potential as effective anticancer agents .
Case Study 2: Selective Inhibition of ADAMTS Proteases
In another study, a derivative of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid was identified as a potent inhibitor of ADAMTS7 with improved selectivity over ADAMTS5. This research highlighted the importance of structural modifications in enhancing the pharmacological profile of boronic acid derivatives .
Mechanism of Action
The mechanism of action of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid involves its ability to participate in transmetalation reactions, particularly in the Suzuki–Miyaura coupling. In this process, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes oxidative addition and reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
4-Methylphenylboronic acid: Another boronic acid with a methyl group, used in organic synthesis.
Piperidine-1-sulfonylphenylboronic acid: A related compound with a piperidine sulfonyl group, used in similar applications.
Uniqueness
What sets [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid apart is its unique combination of functional groups, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Biological Activity
[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its mechanisms of action, efficacy against various diseases, and safety profiles.
Synthesis
The synthesis of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid typically involves the reaction of piperidine derivatives with boronic acids in the presence of a suitable catalyst. Various methods have been reported, including Suzuki coupling reactions which are known for their efficiency in forming carbon-boron bonds.
The compound acts primarily as a protease inhibitor , targeting specific enzymes involved in disease processes. Its structural properties allow it to interact with the active sites of these enzymes, inhibiting their function and thereby altering cellular pathways.
Anticancer Activity
Recent studies have shown that [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid exhibits significant anticancer properties:
- In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The IC50 values ranged from 0.87 to 12.91 µM, indicating potent activity against these cell lines .
- In vivo studies reported that treatment with this compound resulted in reduced tumor growth in mouse models, suggesting its potential as an effective therapeutic agent for cancer treatment .
Other Biological Activities
In addition to its anticancer effects, this compound has shown promise in other therapeutic areas:
- Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in various models, indicating potential use in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary screening indicated that [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid possesses antimicrobial properties against certain pathogens, making it a candidate for further exploration in infectious disease treatment .
Safety and Toxicity
The safety profile of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid has been assessed through acute toxicity studies. Results indicated no significant adverse effects at doses up to 2000 mg/kg in animal models, suggesting a favorable safety margin for potential therapeutic use .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Treatment : In a study involving MDA-MB-231 cells, treatment with [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid led to a significant reduction in cell viability compared to control groups. The compound also enhanced apoptosis markers such as caspase activation .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to untreated controls .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Effect |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.87 | Significant growth inhibition |
| Anticancer | P388 leukemia | 11.73 | Moderate growth inhibition |
| Anti-inflammatory | Murine model | N/A | Reduced cytokine levels |
| Antimicrobial | Various pathogens | N/A | Inhibition observed |
Q & A
Basic: How can [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid be quantified in pharmaceutical matrices?
To quantify trace impurities of boronic acids like [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid in pharmaceuticals, a validated LC-MS/MS method is recommended. The method involves:
- Chromatographic separation : Using a C18 column with a gradient mobile phase (e.g., methanol and ammonium formate buffer) to resolve analytes.
- Mass detection : Monitoring specific precursor-to-product ion transitions (e.g., m/z 250 → 160 for methyl phenyl boronic acid) for high specificity.
- Validation : Parameters include a limit of detection (LOD) < 0.1 ppm, limit of quantification (LOQ) < 0.3 ppm, linearity (R² > 0.99), and recovery rates (90–110%) per ICH guidelines .
Basic: What synthetic strategies enable modification of the boronic acid group in such compounds?
Boronic esters can be modified via transesterification or oxidative coupling :
- Transesterification : Replace the diol component (e.g., pinacol) using methyl boronic acid under monophasic conditions. The resulting methyl ester is volatile and easily removed by evaporation .
- Oxidative coupling : Apply electric potentials (e.g., 100–200 mV) to facilitate cross-coupling reactions, as demonstrated in single-molecule junction studies with 4-(methylthio)phenyl boronic acid .
Advanced: What factors influence the oxidative stability of boronic acid derivatives under reactive oxygen species (ROS)?
Oxidative stability depends on:
- Diol affinity : Esters with diols of higher boronic acid affinity (e.g., pinacol, relative affinity = 12.1) hydrolyze slower, delaying oxidation. Lower-affinity diols (e.g., neopentyl glycol, affinity = 0.30) accelerate oxidation .
- Hydrolysis equilibrium : In aqueous solutions, boronic esters exist in equilibrium with free acid and diol. Faster hydrolysis (e.g., with R,R-2,3-butanediol) increases ROS-mediated oxidation rates .
- Structural effects : Electron-withdrawing groups (e.g., sulfonyl) may stabilize the boronic acid, reducing oxidation propensity.
Advanced: How can H₂O₂-sensitive boronic acid derivatives be used in stimuli-responsive probes?
Boronic acid probes release active agents upon H₂O₂ exposure via:
- Oxidative cleavage : Track conversion kinetics using time-dependent ¹H NMR . For example, a probe’s O–CH₂ peak (δ = 5.10 ppm) disappears as H₂O₂ cleaves the boronic ester, forming p-quinone methide (δ = 5.20 ppm) .
- Photophysical monitoring : UV-vis absorption shifts (e.g., λmax from 400 nm to 550 nm) and fluorescence quenching correlate with probe activation .
Advanced: How do electronic properties of boronic acid derivatives affect conductance in molecular junctions?
Conductance is influenced by:
- Substituent effects : Electron-donating groups (e.g., methylthio) enhance conductance by lowering the energy barrier for electron tunneling.
- Oxidative coupling : Under electric potentials (200 mV), 4-(methylthio)phenyl boronic acid forms dimeric junctions with distinct conductance peaks (~10⁻³ G₀) .
- Steric effects : Bulky substituents (e.g., piperidine-sulfonyl) may reduce junction stability by hindering molecular alignment.
Advanced: What role does clogP play in the biological activity of boronic acid-containing compounds?
clogP (logarithm of the octanol-water partition coefficient) correlates with:
- Cellular uptake : Higher clogP (e.g., >3) improves membrane permeability, enhancing activity against chronic lymphocytic leukemia (CLL) cells.
- Oxidation propensity : Lower clogP compounds (e.g., hydrophilic diol esters) oxidize faster in ROS-rich environments, releasing active phenols .
Advanced: How are boronic acid-functionalized materials designed for biomedical applications?
Design strategies include:
- Glucose-sensitive hydrogels : Phenyl boronic acid forms reversible complexes with polyols (e.g., glucose), enabling insulin release. Competing polyols (e.g., fructose) dissociate the complex at physiological pH .
- Carbon dot sensors : One-step hydrothermal synthesis with phenylboronic acid creates fluorescent probes. Glucose induces assembly and quenching (detection range: 9–900 μM), with minimal interference from biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
